REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[Zr:11]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Zr+4:11].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Zr+4:11].[Zr+4:11] |f:3.4.5.6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
350 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermally treated at 1° C. to 120° C. with a dwell time of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
by heating to 450° C. at 1° C./minute with a dwell time of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooling to 25° C.
|
Name
|
zirconium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |